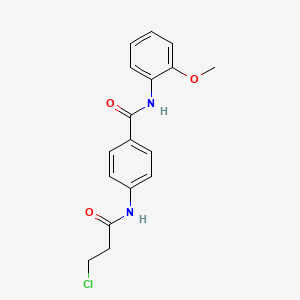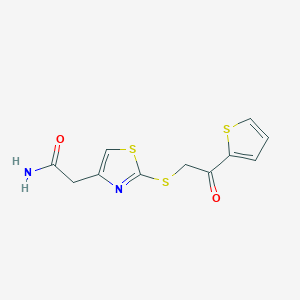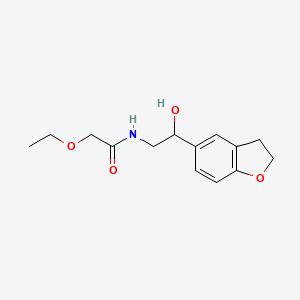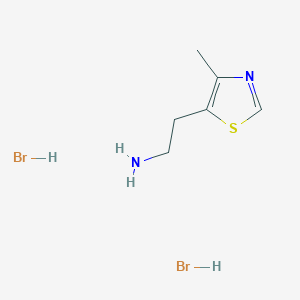
4-(3-chloropropanamido)-N-(2-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(3-chloropropanamido)-N-(2-methoxyphenyl)benzamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities. While the exact compound is not directly mentioned in the provided papers, similar compounds with chloro, methoxy, and benzamide groups have been synthesized and characterized for their potential pharmacological properties and molecular structures.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the formation of intermediate structures followed by acylation, amidation, or other coupling reactions. For instance, the synthesis of a β-amyloid aggregation inhibitor involved a one-pot synthesis followed by desulfurization and acylation steps . Although the exact synthesis of "this compound" is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
X-ray diffraction, NMR, and IR spectroscopy are common techniques used to determine the molecular structure of such compounds. For example, the molecular structure of a related compound was determined using X-ray diffraction and compared with theoretical calculations performed using DFT methods . The molecular structure of "this compound" would likely show similar characteristics, such as bond lengths, angles, and conformations, which could be analyzed using these techniques.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by substituents on the benzene ring. Theoretical calculations, such as molecular electrostatic potential (MEP) surface maps, can provide insights into the reactivity of these molecules . The presence of electron-donating and electron-withdrawing groups can affect the reactivity towards nucleophilic or electrophilic attack, which is crucial for understanding the chemical behavior of "this compound".
Physical and Chemical Properties Analysis
The physical properties, such as melting points and solubility, can be determined through experimental techniques like thermal analysis . The chemical properties, including acidity, basicity, and stability, can be inferred from the functional groups present in the molecule. For instance, the amide bond might confer a certain degree of stability and affect the hydrogen bonding capability of the compound. The presence of a methoxy group could influence the compound's hydrophobicity and electronic properties.
Wissenschaftliche Forschungsanwendungen
Metoclopramide: Pharmacological Properties and Clinical Use
Metoclopramide, a compound with a benzamide structure similar to "4-(3-chloropropanamido)-N-(2-methoxyphenyl)benzamide," is used in treating gastrointestinal disorders. It shows effects on the motility of the gastrointestinal tract, aiding in radiological identification of lesions, facilitating duodenal intubation, and easing emergency endoscopy. Metoclopramide also has applications in reducing post-operative vomiting and radiation sickness, and it may provide symptomatic relief in dyspepsia and vertigo. Its effects on gastric emptying and the absorption of other drugs highlight its potential for enhancing therapeutic efficacy and reducing side effects of concomitant medications (Pinder et al., 2012).
Anticancer Drug Research
In the search for new anticancer drugs, compounds like "this compound" may hold potential due to the activity of similar structures in inducing apoptotic cell death in cancer cell lines, such as human oral squamous cell carcinoma (OSCC). The review on the tumor specificity and keratinocyte toxicity of various compounds synthesized for anticancer purposes shows that structural modifications can lead to compounds with high tumor specificity and reduced toxicity, offering a promising direction for the development of new anticancer agents (Sugita et al., 2017).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives are explored for their supramolecular self-assembly behavior, forming one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. This property is useful in nanotechnology, polymer processing, and biomedical applications. Given the structural similarity, compounds like "this compound" could be investigated for their potential in supramolecular assemblies, which could lead to applications in material science and drug delivery systems (Cantekin et al., 2012).
Eigenschaften
IUPAC Name |
4-(3-chloropropanoylamino)-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-15-5-3-2-4-14(15)20-17(22)12-6-8-13(9-7-12)19-16(21)10-11-18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENKXUADSDWIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2551952.png)
![Methyl 2-(5-bromothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2551953.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide](/img/structure/B2551954.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2551959.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B2551960.png)



![4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2551965.png)

![Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate](/img/structure/B2551974.png)
